molecular formula C10H6F3NO B2747235 7-(trifluoromethyl)-1H-indole-3-carbaldehyde CAS No. 172216-99-8

7-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No. B2747235
CAS RN: 172216-99-8
M. Wt: 213.159
InChI Key: GDUUDMQIHBCSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(trifluoromethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Scientific Research Applications

Synthesis of Biologically Active Molecules

7-(Trifluoromethyl)-1H-indole-3-carbaldehyde serves as a crucial precursor in the synthesis of biologically active molecules. Its importance is highlighted through the development of regioisomerically pure trifluoromethyl- and trifluoromethoxy-substituted aromatic and heteroaromatic aldehydes and carboxylic acids, using modern organometallic methods. This synthesis pathway opens avenues for the creation of compounds with significant biological activities, demonstrating the compound's role in facilitating novel organometallic and radical chemistry interplays (Leconte & Ruzziconi, 2002).

Fluorescent and Colorimetric Chemosensor

The compound has been used in the development of a novel and simple chromone Schiff-base receptor for selective fluorescent and colorimetric detection of aluminum ions (Al^3+), showcasing "OFF–ON" type sensing with exceptional selectivity and sensitivity. This application emphasizes its role in creating highly sensitive detection systems for specific metal ions, which could be pivotal in environmental monitoring and biochemistry research (Fan et al., 2014).

Baeyer-Villiger Oxidation

Another significant application involves the Baeyer-Villiger rearrangement of substituted 1H-indole-3-carbaldehydes to synthesize substituted 1,2-dihydro-3H-indol-3-ones. This reaction showcases the flexibility of this compound in undergoing chemical transformations that are crucial for the development of new pharmaceuticals and organic compounds (Bourlot et al., 1994).

Radical Cyclisation

The compound is also involved in radical cyclisation processes to produce 1,2-fused indoles, further underlining its utility in synthesizing complex heterocyclic compounds. These cyclisation reactions are integral to creating pharmacologically relevant structures, demonstrating the compound's value in medicinal chemistry (Moody & Norton, 1995).

properties

IUPAC Name

7-(trifluoromethyl)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(5-15)4-14-9(7)8/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUUDMQIHBCSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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